Melphalan Dimer-d8 Dihydrochloride
Overview
Description
Melphalan Dimer-d8 Dihydrochloride is a biochemical used for proteomics research . Its molecular formula is C26H35Cl3N4O4•2HCl and it has a molecular weight of 646.86 .
Synthesis Analysis
Active melphalan is a L-isomer and was first synthesized in 1953 . The D-isomer is less active and requires high dosage to produce effects on chromosomes . The racemic (DL-) form is known as sarcolysin .Molecular Structure Analysis
The molecular structure of Melphalan Dimer-d8 Dihydrochloride is represented by the molecular formula C26H35Cl3N4O4•2HCl . The molecular weight of this compound is 646.86 .Chemical Reactions Analysis
Melphalan was subjected to stress conditions using acid, base, oxidation, and photolysis . Significant degradation was observed in acid and base stress conditions .Physical And Chemical Properties Analysis
The molecular weight of Melphalan Dimer-d8 Dihydrochloride is 646.86 . Its molecular formula is C26H35Cl3N4O4•2HCl .Scientific Research Applications
Oncology
Application Summary
Melphalan Dimer-d8 Dihydrochloride is utilized in oncology for its potent alkylating properties, primarily in the treatment of multiple myeloma and ovarian carcinoma .
Experimental Procedures
The compound is administered intravenously, leveraging its cytotoxicity to induce DNA crosslinks and subsequent apoptosis in cancer cells. Dosage and administration schedules are tailored based on individual patient pharmacokinetics and disease severity .
Results and Outcomes
Clinical trials have shown that Melphalan Dimer-d8 Dihydrochloride can significantly reduce tumor burden, with some patients achieving partial or complete remission. However, dose-limiting toxicities such as myelosuppression are common .
Hematopoietic Stem Cell Transplantation
Application Summary
In hematopoietic stem cell transplantation, Melphalan Dimer-d8 Dihydrochloride serves as a high-dose conditioning treatment to ablate the patient’s bone marrow before transplantation .
Experimental Procedures
The compound is administered at high doses over a period leading up to the transplantation, with careful monitoring of the patient’s vitals and blood cell counts.
Results and Outcomes
The use of Melphalan Dimer-d8 Dihydrochloride has been associated with improved engraftment rates and overall survival post-transplant, albeit with a risk of severe mucositis and other complications .
Pharmacokinetics
Application Summary
Pharmacokinetic studies of Melphalan Dimer-d8 Dihydrochloride involve understanding its absorption, distribution, metabolism, and excretion to optimize dosing regimens .
Experimental Procedures
Such studies typically employ assays like liquid chromatography-tandem mass spectrometry to measure plasma levels of the drug at various time points after administration.
Results and Outcomes
Findings from these studies help in predicting patient-specific pharmacokinetics, which is crucial for minimizing toxicity while maintaining therapeutic efficacy .
Drug Resistance Research
Application Summary
Research into drug resistance often includes Melphalan Dimer-d8 Dihydrochloride to understand mechanisms by which cancer cells evade chemotherapy .
Experimental Procedures
This involves in vitro assays to assess the drug’s efficacy against cancer cell lines known to be resistant to other forms of chemotherapy.
Results and Outcomes
Studies have identified various genetic and molecular factors that contribute to resistance, providing insights into potential combination therapies to overcome resistance .
Uveal Melanoma Treatment
Application Summary
Melphalan Dimer-d8 Dihydrochloride is investigated for its therapeutic effects in treating uveal melanoma with unresectable hepatic metastases .
Experimental Procedures
The drug is delivered directly to the liver via hepatic artery infusion, targeting metastatic lesions while sparing systemic exposure.
Results and Outcomes
Clinical trials have shown promising results in local control of hepatic metastases, with a manageable safety profile .
Innovative Therapies Development
Application Summary
Melphalan Dimer-d8 Dihydrochloride is also a subject of research in the development of innovative therapies, such as drug carriers to reduce systemic toxicity .
Experimental Procedures
This includes the synthesis of novel drug conjugates and testing their delivery and release in targeted tissues using animal models.
Results and Outcomes
Early-stage research indicates that such approaches may enhance the drug’s efficacy while reducing adverse effects, though more studies are needed to confirm these findings .
This analysis provides a snapshot of the diverse applications of Melphalan Dimer-d8 Dihydrochloride in scientific research, highlighting its role in treating various malignancies and its potential in improving therapeutic outcomes.
Biochemical Research
Application Summary
Melphalan Dimer-d8 Dihydrochloride is used as a reference material in biochemical research to ensure the accuracy and reliability of analytical methods .
Experimental Procedures
The compound is often used in calibration standards and quality control assays to validate the performance of analytical techniques like mass spectrometry.
Results and Outcomes
The use of Melphalan Dimer-d8 Dihydrochloride in biochemical research has contributed to the standardization of experimental protocols and improved reproducibility of results .
Chemical Stability Studies
Application Summary
Stability studies of Melphalan Dimer-d8 Dihydrochloride involve comparing its degradation profile to other formulations to optimize storage and handling conditions .
Experimental Procedures
These studies measure the rate of degradation under various environmental conditions using advanced analytical methods.
Results and Outcomes
Findings suggest that certain formulations of Melphalan Dimer-d8 Dihydrochloride, like Captisol-stabilized versions, offer enhanced stability, which is crucial for clinical and research applications .
Proteomics Research
Application Summary
In proteomics, Melphalan Dimer-d8 Dihydrochloride is explored for its potential to modify proteins and peptides, aiding in the study of protein function and interaction .
Experimental Procedures
The compound is used to label amino acids, which can then be tracked during protein synthesis and degradation processes.
Results and Outcomes
This application has provided insights into the dynamics of protein metabolism and the effects of post-translational modifications .
Drug Development
Application Summary
Melphalan Dimer-d8 Dihydrochloride is instrumental in the early stages of drug development, particularly in the synthesis of novel therapeutic agents .
Experimental Procedures
Researchers utilize the compound in the synthesis of drug candidates and as a comparative agent in pharmacological studies.
Results and Outcomes
Its role in drug development has facilitated the discovery of new drugs with improved efficacy and safety profiles .
Environmental Toxicology
Application Summary
Environmental toxicology research uses Melphalan Dimer-d8 Dihydrochloride to study the impact of alkylating agents on ecosystems and organisms .
Experimental Procedures
The compound is introduced into controlled environments to observe its effects on biological systems and to assess its biodegradability.
Results and Outcomes
Such studies help in understanding the ecological risks associated with the use of alkylating agents and in developing strategies for environmental protection .
Nanotechnology
Application Summary
Melphalan Dimer-d8 Dihydrochloride is being investigated in the field of nanotechnology for its potential use in targeted drug delivery systems .
Experimental Procedures
Nanoparticles conjugated with the compound are designed to deliver the drug directly to tumor sites, minimizing systemic exposure.
Results and Outcomes
Preliminary studies show promise in enhancing drug localization and reducing side effects, though further research is needed to confirm these benefits .
Safety And Hazards
Melphalan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
properties
IUPAC Name |
trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRSSPOQAMALKA-GXBFPSLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Melphalan Dimer-d8 Dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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